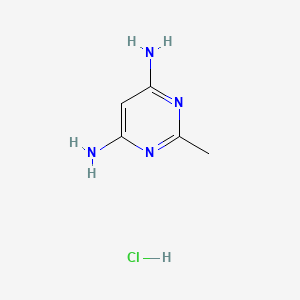

2-Methylpyrimidine-4,6-diamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylpyrimidine-4,6-diamine hydrochloride is a chemical compound of significant interest in various fields of chemistry and pharmacology. Its structure and properties make it a valuable intermediate for the synthesis of diverse chemical entities, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the cyclization of precursors like acetamidine hydrochloride and dimethyl malonate, followed by chlorination. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a closely related compound, has been optimized to achieve significant yields through careful control of reaction conditions, such as temperature and reactant ratios (Guo Lei-ming, 2012).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular geometry, bond lengths, and angles of pyrimidine derivatives. Such studies have been conducted for compounds like 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, revealing intricate details about their crystalline forms and the impact of substituents on their structural configurations (Guo et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including acylation and oxidation, leading to the synthesis of diverse functionalized compounds. For instance, the treatment of 2-R-4,6-dichloropyrimidines with hydroxylamine results in hydroxyaminopyrimidines, which can be further modified through acylation and oxidation to yield nitroso- or nitropyrimidines (O. V. Yagodina et al., 1989).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystalline forms, are crucial for their application in chemical synthesis and product formulation. These properties are often characterized through spectroscopic techniques and elemental analysis, ensuring the purity and quality of the synthesized compounds (Huang Qiang, 2011).

科学的研究の応用

Synthesis and Intermediates

- 2-Methylpyrimidine-4,6-diamine hydrochloride serves as a key intermediate in the synthesis of various compounds. For instance, it's involved in the synthesis of 4,6-dichloro-2-methylpyrimidine, a significant intermediate for the anticancer drug dasatinib. The synthesis process involves cyclization and chlorination steps, highlighting its role in complex chemical transformations (Guo Lei-ming, 2012).

Role in Medicinal Chemistry

- The compound has been identified as a precursor in the preparation of medicinal products. Its synthesis has been explored in various studies, aiming to develop economical and efficient processes. This highlights its importance in the realm of pharmaceuticals, where it's used to create products of medicinal value (R. Patil et al., 2008).

Inhibition of Corrosion

- Derivatives of 2-Methylpyrimidine-4,6-diamine hydrochloride, such as mercaptopyrimidines, have been studied for their inhibitory activity on carbon dioxide corrosion of iron. These compounds have demonstrated significant effectiveness at low concentrations, indicating their potential in corrosion prevention applications (V. Reznik et al., 2008).

Role in Organic Synthesis

- It has been utilized in the synthesis of complex molecules like olomoucine, indicating its versatility and importance in organic synthesis and pharmaceutical production. This utility is seen in the solid-phase synthesis of highly substituted purines and related scaffolds (L. Hammarström et al., 2002).

Antiviral Research

- Compounds derived from 2-Methylpyrimidine-4,6-diamine hydrochloride have shown potential antiviral activity. They have been explored for their efficacy against various viruses, highlighting their role in the development of antiviral medications (A. Holý et al., 2002).

Radiopharmaceutical Applications

- The compound has been explored for use in radiopharmaceuticals, specifically as a lung scintigraphic agent. Its high uptake in the lung makes it a candidate for lung perfusion scintigraphy, indicating its potential in diagnostic imaging (T. Sakr, 2014).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

2-methylpyrimidine-4,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-3-8-4(6)2-5(7)9-3;/h2H,1H3,(H4,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUHICPBRXRTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrimidine-4,6-diamine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)

![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)

![2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482785.png)

![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482788.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2482798.png)

![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)